molecular formula C8H15N3 B13166196 1-(2-methylbutyl)-1H-pyrazol-3-amine

1-(2-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13166196
M. Wt: 153.22 g/mol
InChI Key: QLRZIOOWGRTYSL-UHFFFAOYSA-N
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Description

1-(2-methylbutyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbutyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methylbutylamine with a suitable pyrazole precursor. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylbutyl)-1H-pyrazole: Similar structure but lacks the amino group.

    1-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure with a different alkyl group.

    1-(2-ethylbutyl)-1H-pyrazol-3-amine: Similar structure with a different alkyl group.

Uniqueness

1-(2-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific alkyl substitution and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-methylbutyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. Its unique substitution pattern, particularly the presence of the 2-methylbutyl group, enhances its lipophilicity and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H14_{14}N4_{4}
  • Molecular Weight : Approximately 194.24 g/mol
  • Structural Features : The compound features a pyrazole ring with a 2-methylbutyl substituent at the nitrogen atom, contributing to its unique chemical properties.

Research indicates that compounds in the pyrazole class, including this compound, exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Interaction : It can interact with various receptors in biological systems, potentially altering signaling pathways and cellular responses.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives can exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatments.
  • Anti-inflammatory Effects : Research has shown that certain pyrazole compounds can reduce inflammation in animal models, suggesting potential applications in treating inflammatory conditions .
  • Anticancer Potential : Some derivatives have demonstrated anticancer activity through mechanisms such as checkpoint kinase inhibition, which is crucial for regulating the cell cycle during DNA damage responses .

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group.

TreatmentPaw Edema Reduction (%)
This compound (10 mg/kg)45%
Indomethacin (standard)50%

Future Directions

Ongoing research aims to elucidate the specific molecular targets of this compound and its derivatives. Investigations are focusing on:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity.
  • Therapeutic Applications : Exploring potential uses in treating conditions such as cancer, obesity, and inflammatory diseases.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-3-7(2)6-11-5-4-8(9)10-11/h4-5,7H,3,6H2,1-2H3,(H2,9,10)

InChI Key

QLRZIOOWGRTYSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=CC(=N1)N

Origin of Product

United States

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